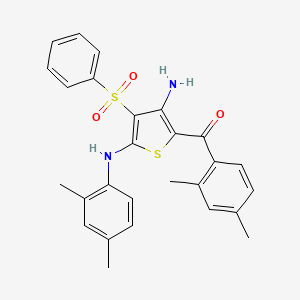![molecular formula C20H29F3N4O4S B2978535 1'-(Morpholine-4-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine CAS No. 2097932-61-9](/img/structure/B2978535.png)
1'-(Morpholine-4-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"1'-(Morpholine-4-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine" is a fascinating organic compound that melds several functional groups into one complex structure This compound features a morpholine ring, a sulfonyl group, a pyridine ring with a trifluoromethyl substituent, and a bipiperidine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Initial Formation: : The compound can be synthesized through a multi-step synthetic route beginning with the preparation of the intermediate, 4-(5-trifluoromethylpyridin-2-yloxy)-1-bipiperidine.
Addition of Morpholine: : The intermediate is then reacted with morpholine-4-sulfonyl chloride under basic conditions, often using a base such as triethylamine, to afford the desired product.
Industrial Production Methods
Scale-Up Considerations: : On an industrial scale, the synthesis process can be optimized for yield and purity by employing high-performance reaction vessels, efficient purification techniques such as recrystallization, and the use of high-purity reagents.
Reactor Design: : Continuous-flow reactors may be utilized to improve the efficiency and scalability of the synthesis process, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions might be employed to modify the pyridine ring or the sulfonyl group.
Substitution: : The aromatic rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common reagents include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Reagents such as alkyl halides for nucleophilic substitution or strong acids for electrophilic substitution.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Reduced pyridine derivatives.
Substitution: : Substituted aromatic compounds depending on the nature of the substituents.
Applications De Recherche Scientifique
The compound is versatile and can be utilized in several scientific research domains:
Chemistry: : Serves as a precursor in organic synthesis, aiding the development of new organic molecules with potentially novel properties.
Biology: : Useful in studying enzyme inhibitors due to its complex structure, particularly in sulfonamide and morpholine chemistry.
Industry: : Employed in the synthesis of advanced materials and polymers due to its stable yet reactive nature.
Mécanisme D'action
Mechanism
Binding to Targets: : The compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, through interactions involving its functional groups (e.g., hydrogen bonding, hydrophobic interactions).
Pathways: : The compound could interfere with specific biochemical pathways, leading to inhibition or activation of certain processes, depending on its molecular design.
Molecular Targets and Pathways
Enzyme Inhibition: : The sulfonyl group and morpholine moiety might interact with enzyme active sites, blocking substrate access.
Receptor Binding: : The trifluoromethyl and pyridine functionalities can enhance binding affinity to certain receptors, influencing signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1'-(Morpholine-4-sulfonyl)-4-bipiperidine: : Lacks the trifluoromethyl-pyridine moiety, potentially resulting in different reactivity and applications.
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}-1-bipiperidine: : Does not contain the sulfonyl-morpholine group, which could limit its biological applications.
Uniqueness
The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability.
The morpholine-sulfonyl moiety increases the compound's ability to form stable complexes with biological targets, making it unique compared to simpler analogs.
Propriétés
IUPAC Name |
4-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29F3N4O4S/c21-20(22,23)16-1-2-19(24-15-16)31-18-5-7-25(8-6-18)17-3-9-26(10-4-17)32(28,29)27-11-13-30-14-12-27/h1-2,15,17-18H,3-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOILCNSDNKGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[3-(benzenesulfonyl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2978454.png)
![3-[(E)-[1-(furan-2-yl)ethylidene]amino]-1-[(furan-2-yl)methyl]thiourea](/img/structure/B2978455.png)


![4,7-Dimethoxy-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2978463.png)

![2-{(E)-[(2,5-dichlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2978466.png)
![2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2978467.png)
![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2978468.png)
![N-(1-cyanocyclohexyl)-2-[({5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amino]propanamide](/img/structure/B2978469.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2978470.png)



